molecular formula C19H24N4O5 B569979 去氨基羟基特拉唑嗪 CAS No. 1177261-73-2

去氨基羟基特拉唑嗪

货号 B569979
CAS 编号: 1177261-73-2
分子量: 388.424
InChI 键: SOPCVLMNPKFJKQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Desamino hydroxy terazosin is a compound with the molecular formula C19H24N4O5 . It is a racemic mixture, meaning it contains equal amounts of two enantiomers .


Molecular Structure Analysis

Desamino hydroxy terazosin has a molecular weight of 388.4 g/mol . Its IUPAC name is 6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-3H-quinazolin-4-one . The structure of the compound has been analyzed using mass spectrometry and thermal analyses techniques .


Physical And Chemical Properties Analysis

Desamino hydroxy terazosin has a molecular weight of 388.4 g/mol . Other physical and chemical properties specific to Desamino hydroxy terazosin are not detailed in the available literature.

科学研究应用

药效学和药代动力学特性

特拉唑嗪是一种类似于哌唑嗪的突触后 α1-肾上腺素受体拮抗剂,但由于其较长的消除半衰期而具有更长的作用持续时间。它能有效地从胃肠道吸收,便于剂量滴定。特拉唑嗪治疗可显着降低轻度至中度原发性高血压患者的血压,对心率影响不大。当作为单一疗法或与其他抗高血压药联合使用时,它也显示出疗效 (蒂特马什和蒙克,1987)

良性前列腺增生 (BPH) 的治疗潜力

发现特拉唑嗪能选择性地拮抗 α1-肾上腺素受体介导的前列腺和其他泌尿道组织的收缩,从而降低尿道压力、膀胱出口阻力和与 BPH 相关的尿路症状。已观察到临床改善在 2 周内开始,并持续长达 2 年 (怀尔德、菲顿和索尔金,1993)

治疗症状性 BPH 的疗效和安全性

在对临床研究的回顾中,特拉唑嗪在显着改善峰值和平均尿流率方面显示出有效性,症状评分也有累积改善。特拉唑嗪的剂量可以安全滴定,不良事件相对轻微且可逆 (莱波、亨利和拉杜,1991)

对血脂的影响

研究报告说,特拉唑嗪治疗后总血浆胆固醇降低,脂蛋白级分改善,这表明与某些其他抗高血压药物相比,它具有潜在的治疗优势,尤其是那些对血脂产生不利影响的药物 (蒂特马什和蒙克,1987)

未来方向

Research on Terazosin, a related compound, has shown potential therapeutic effects in multiple models of amyotrophic lateral sclerosis (ALS) . Terazosin was found to protect motor neurons via multiple pathways, including upregulating glycolysis and rescuing stress granule formation . This suggests potential future directions for research on Desamino hydroxy terazosin and related compounds.

属性

IUPAC Name

6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5/c1-26-15-10-12-13(11-16(15)27-2)20-19(21-17(12)24)23-7-5-22(6-8-23)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPCVLMNPKFJKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desamino hydroxy terazosin

CAS RN

1177261-73-2
Record name Desamino hydroxy terazosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1177261732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-1H-quinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESAMINO HYDROXY TERAZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQV3SW61RP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。